3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride
CAS No.: 1354953-89-1
Cat. No.: VC2829603
Molecular Formula: C14H28ClNO
Molecular Weight: 261.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354953-89-1 |
|---|---|
| Molecular Formula | C14H28ClNO |
| Molecular Weight | 261.83 g/mol |
| IUPAC Name | 3-ethoxy-N-propylspiro[3.5]nonan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H27NO.ClH/c1-3-10-15-12-11-13(16-4-2)14(12)8-6-5-7-9-14;/h12-13,15H,3-11H2,1-2H3;1H |
| Standard InChI Key | UQPAWGHKANXQNK-UHFFFAOYSA-N |
| SMILES | CCCNC1CC(C12CCCCC2)OCC.Cl |
| Canonical SMILES | CCCNC1CC(C12CCCCC2)OCC.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride features a distinctive spirocyclic framework consisting of a spiro[3.5]nonane core, where a central carbon atom connects two ring systems: a three-membered cyclobutane ring and a six-membered cyclohexane ring. This structural arrangement creates a rigid, three-dimensional conformation that distinguishes it from linear or simple cyclic compounds . The molecule contains an ethoxy group (-OCH2CH3) at position 3 of the spirocyclic system, while position 1 features a propylamine group (-NHCH2CH2CH3) that forms a salt with hydrochloric acid in the hydrochloride derivative. The spirocyclic core imposes conformational constraints that significantly influence the compound's spatial arrangement and potential interaction with biological targets.
The structural identification parameters for the free base form include an InChI code of "InChI=1S/C14H27NO/c1-3-10-15-12-11-13(16-4-2)14(12)8-6-5-7-9-14/" and an InChIKey of "LSUHXIGKBRYHFK-UHFFFAOYSA-N," as reported in PubChem . The canonical SMILES notation is documented as "CCCNC1CC(C12CCCCC2)OCC," providing a linear string representation that can be used in computational chemistry applications . These structural identifiers would require modification for the hydrochloride salt form to account for the addition of HCl to the amine group, though the basic structural framework would remain unchanged. The three-dimensional structure of the molecule results in specific spatial arrangements of functional groups, which contribute significantly to its chemical behavior and potential biological interactions.
Synthesis and Preparation Methods
Purification and Characterization
Purification of 3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride would involve several techniques to ensure high-quality material suitable for research and potential pharmaceutical applications. Crystallization is likely to be a primary purification method, taking advantage of the salt form's crystalline nature to remove impurities through selective precipitation under controlled conditions. This process might involve dissolving the crude product in a suitable solvent at elevated temperature, followed by cooling or addition of an anti-solvent to induce crystallization of the pure compound while leaving impurities in solution. Multiple recrystallization steps might be necessary to achieve high purity levels.
Characterization of the purified compound would typically employ multiple analytical techniques to confirm its identity, purity, and structural features. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would provide detailed information about the arrangement of atoms and functional groups within the molecule. Mass spectrometry would confirm the molecular weight and fragmentation pattern, which are characteristic of the compound's structure. Infrared spectroscopy would identify key functional groups through their characteristic absorption bands, including the amine salt and ether functionalities. X-ray crystallography, if single crystals can be obtained, would provide definitive confirmation of the three-dimensional structure, including the spirocyclic arrangement.
Quality control for the hydrochloride salt would also involve determination of the salt stoichiometry, typically through techniques such as elemental analysis or titration methods. The hydrochloride salt form may exhibit polymorphism or form hydrates/solvates, necessitating thermal analysis techniques such as differential scanning calorimetry (DSC) to characterize these forms and ensure consistent material properties. Stability testing under various conditions would be essential to establish appropriate storage requirements and shelf-life parameters, particularly important if the compound is intended for pharmaceutical research applications where consistency and stability are critical quality attributes.
Biological Activity and Research Applications
Pharmacological Properties
The pharmacological properties of 3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride would be determined by its unique structural features and their influence on interactions with biological targets. While specific pharmacological data for this exact compound is limited in the available literature, its structural characteristics suggest potential mechanisms of action that may be relevant for various therapeutic applications. The spirocyclic structure creates a distinctive three-dimensional conformation that could enable selective binding to protein targets, including receptors, ion channels, or enzymes involved in diverse physiological processes. The rigid framework of the spirocyclic core, combined with the flexibility contributed by the propyl chain, creates a balance of conformational properties that may be advantageous for target selectivity.
The presence of both lipophilic (spirocyclic core) and hydrophilic (protonated amine in the salt form) regions within the molecule suggests a balanced profile for penetration of biological membranes while maintaining interaction with polar environments, properties that are often desirable in drug candidates. The ethoxy group may contribute to binding interactions through hydrogen bonding or van der Waals forces with complementary sites on target proteins. The propyl chain on the amine provides a region of hydrophobicity that could interact with lipophilic pockets in receptor binding sites while also contributing to the compound's pharmacokinetic properties through effects on lipophilicity and metabolic stability.
Potential mechanisms of action might include modulation of neurotransmitter systems, interaction with metabolic enzymes, or effects on signaling pathways, though confirmation of these activities would require specific experimental studies. The compound's structural similarity to other bioactive spirocyclic amines suggests it might share functional characteristics with these related molecules, potentially including effects on central nervous system function, metabolic processes, or immune system modulation. The hydrochloride salt form would influence the compound's absorption and distribution in biological systems, typically enhancing water solubility while potentially affecting membrane permeability compared to the free base form.
Research Applications
3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride may have several valuable applications in chemical and pharmaceutical research, leveraging its unique structural features and potential biological activities. In medicinal chemistry, the compound could serve as a valuable scaffold for the development of structure-activity relationship studies, where systematic modifications to the basic structure might reveal how specific structural features influence biological activities. The well-defined three-dimensional architecture of the spirocyclic system provides a rigid framework that can be elaborated with various substituents to explore spatial requirements for biological target interactions, potentially leading to the discovery of novel therapeutic agents.
As a research tool, the compound might function as a molecular probe for investigating biological systems, particularly if specific target interactions are identified through screening studies. Such probes are valuable for elucidating biochemical pathways and mechanisms, contributing to fundamental understanding of biological processes that may have therapeutic relevance. The compound could also serve as a building block or intermediate in the synthesis of more complex molecules, particularly those incorporating spirocyclic motifs, which are increasingly recognized for their value in drug discovery due to their structural rigidity and three-dimensional character that can enhance target selectivity.
In pharmaceutical research, the hydrochloride salt form provides practical advantages for compound handling, formulation, and testing in biological systems. The enhanced water solubility compared to the free base facilitates preparation of aqueous solutions for in vitro and in vivo studies, while the improved stability contributes to more reliable experimental results by minimizing degradation during storage and testing. These properties make the hydrochloride salt particularly suitable for early-stage drug discovery activities, including high-throughput screening campaigns and preliminary pharmacological characterization, where consistent material properties are essential for generating reliable data.
| Application Area | Potential Uses | Key Advantages |
|---|---|---|
| Medicinal Chemistry | Structure-activity relationship studies, Lead compound optimization | Three-dimensional scaffold, Balance of rigidity and flexibility |
| Chemical Biology | Molecular probe development, Target identification | Unique structural features, Potential for selective interactions |
| Synthetic Chemistry | Building block for complex molecules, Template for library synthesis | Spirocyclic core provides rigid framework, Multiple functionalization sites |
| Pharmaceutical Research | Early-stage drug discovery, Formulation studies | Enhanced solubility and stability of HCl salt, Potential biological activities |
Comparative Analysis with Related Compounds
Structural Analogues
The substitution of the propyl group with a methyl group, as in 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride, represents a modification that would likely decrease lipophilicity and molecular weight while potentially altering the spatial arrangement around the nitrogen atom. This change could affect interactions with biological targets where the length and flexibility of the alkyl chain on the nitrogen atom might be critical for binding affinity or selectivity. The smaller methyl group would provide less steric bulk and flexibility compared to the propyl chain, potentially allowing the molecule to access binding sites that might be sterically hindered for the propyl analogue, while possibly reducing interactions with hydrophobic pockets that favor longer alkyl chains.
Current Research Challenges and Future Directions
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